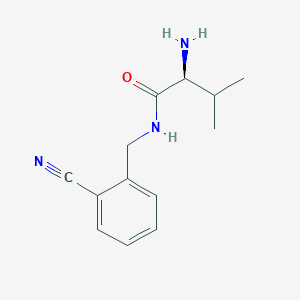amine](/img/structure/B7903446.png)
[(3-Bromo-4-methylphenyl)methyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position, yielding 3-bromo-4-methylaniline.
Alkylation: The brominated product is then subjected to alkylation with ethylamine.
Industrial Production Methods
Industrial production of (3-Bromo-4-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent, and temperatures around 80-100°C.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, reflux conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature and atmospheric pressure.
Major Products Formed
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Oxidation: Formation of 3-bromo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methylphenylamine.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its potential as a drug candidate
Wirkmechanismus
The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically involve the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-4-methylphenyl)methylamine can be compared with other similar compounds, such as:
(3-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of an ethyl group. This slight difference can affect its reactivity and biological activity.
(3-Bromo-4-methylphenyl)methylamine: Contains a propyl group, which can influence its solubility and interaction with biological targets.
(3-Bromo-4-methylphenyl)methylamine: The isopropyl group can introduce steric hindrance, affecting the compound’s binding properties and reactivity
These comparisons highlight the importance of the alkyl group in determining the compound’s properties and applications.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-5-4-8(2)10(11)6-9/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQNXXBYODGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)

amine](/img/structure/B7903377.png)
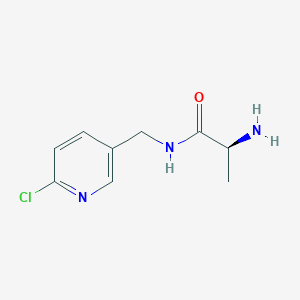
![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)
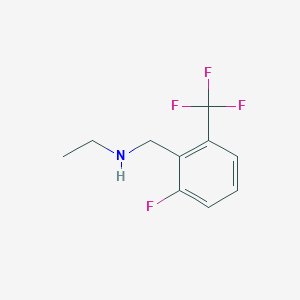

![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)
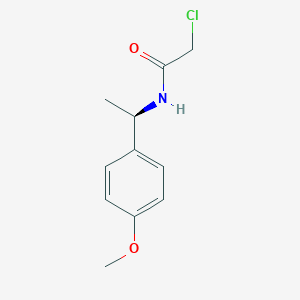
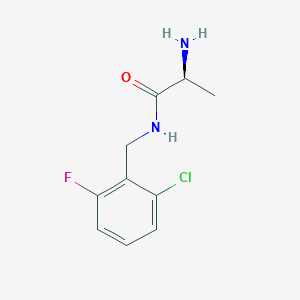
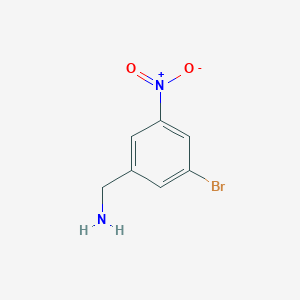
![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)
